molecular formula C10H8ClN3O2 B11791627 5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11791627
M. Wt: 237.64 g/mol
InChI Key: QSODUQHJKMWFDE-UHFFFAOYSA-N
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Description

5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chloro group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolyl hydrazine with ethyl 2-chloroacetoacetate, followed by cyclization with sodium azide in the presence of a copper catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by acting as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chloro group and an o-tolyl group on the triazole ring

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

5-chloro-2-(2-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H8ClN3O2/c1-6-4-2-3-5-7(6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16)

InChI Key

QSODUQHJKMWFDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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